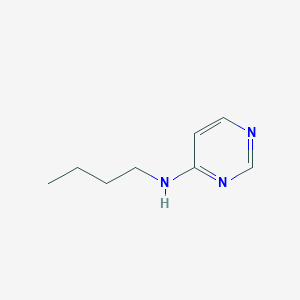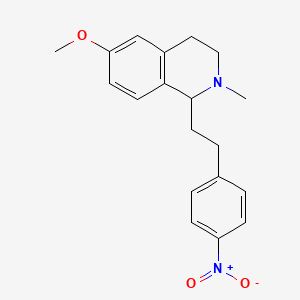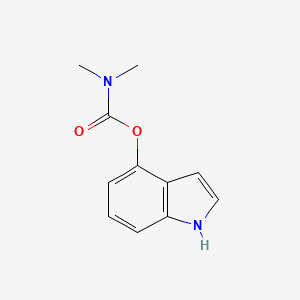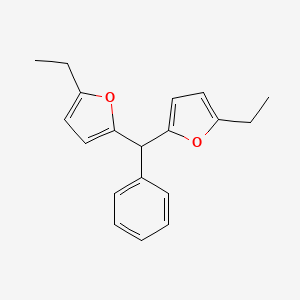
N-Butylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylpyrimidin-4-amine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 this compound specifically has a butyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with butylamine. Here is a general synthetic route:
Starting Materials: 4-chloropyrimidine and butylamine.
Reaction Conditions: The reaction is carried out by heating a mixture of 4-chloropyrimidine and butylamine in a solvent such as water or ethanol. The mixture is heated at elevated temperatures, typically around 150°C, in a sealed tube for 24 hours.
Isolation: After the reaction, the mixture is evaporated, and the product is extracted using a solvent such as dichloromethane. The organic layer is dried over sodium sulfate and evaporated to yield the crude product.
Purification: The crude product is purified by crystallization from a suitable solvent mixture, such as ether and petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-butylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Butylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which N-Butylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
N-Butylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
N-Methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a butyl group.
N-Ethylpyrimidin-4-amine: Contains an ethyl group, leading to different physical and chemical properties.
N-Propylpyrimidin-4-amine: Features a propyl group, offering a middle ground between the methyl and butyl derivatives.
The uniqueness of this compound lies in its specific reactivity and the properties conferred by the butyl group, which can influence its solubility, boiling point, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
10132-29-3 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-butylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-10-8-4-6-9-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
WNIZUFZJTRSKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)





![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)




